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For Research Use Only. Not for use in diagnostic procedures.

Introduction

CD47 is a transmembrane protein that acts as a "don't eat me" signal to macrophages by
binding to its receptor, SIRPa, on the macrophage surface.[1] Many cancer cells overexpress
CDA47 to evade immune surveillance.[2][3] Therapeutic strategies using anti-CD47 antibodies
are being developed to block the CD47-SIRPa interaction, thereby promoting macrophage-
mediated phagocytosis of tumor cells.[2][3][4] This application note provides a protocol for
analyzing apoptosis and cell death induced by anti-CD47 antibodies using flow cytometry with
Annexin V and Propidium lodide (P1) staining.

Principle of the Assay

Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for
phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma
membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be
detected by fluorescently labeled Annexin V.[5] Propidium lodide (PI) is a fluorescent nucleic
acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells. It
can, however, penetrate the compromised membranes of late apoptotic and necrotic cells,
where it binds to DNA and fluoresces.[5] By using Annexin V and Pl in combination, it is
possible to distinguish between healthy cells (Annexin V-/PI-), early apoptotic cells (Annexin
V+/Pl-), and late apoptotic or necrotic cells (Annexin V+/PI+).[5][6]
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Data Presentation

Table 1: Hypothetical Results of Anti-CD47 Antibody Treatment on Cancer Cells

% Late
. % Early .
. % Viable Cells . Apoptotic/Necr
Treatment Concentration . Apoptotic .
(Annexin V- / . otic Cells
Group (ng/mL) Cells (Annexin .
Pl-) (Annexin V+ |
V+ | Pl-)
Pi+)
Untreated
0 95.2+21 2505 23x04
Control
Isotype Control 10 948125 28+0.6 2405
Anti-CD47
) 1 85.6 +3.2 81+1.1 6.3+0.9
Antibody
Anti-CD47
] 5 62.3+45 254+28 123+1.7
Antibody
Anti-CD47
) 10 40.1+5.1 42,7+ 3.9 17.2+2.3
Antibody
Staurosporine
1p 157+3.8 55.2+4.2 29.1+3.1

(Positive Control)

Data are presented as mean * standard deviation from three independent experiments.
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Caption: CD47-SIRPa signaling pathway and therapeutic blockade.

Experimental Workflow

1. Cell Culture and Treatment
- Seed cancer cells
- Treat with Anti-CD47 Ab, controls

'

2. Cell Harvesting
- Collect both adherent and floating cells

:

3. Cell Washing
- Wash cells with cold PBS

'

4. Staining
- Resuspend in 1X Binding Buffer
- Add Annexin V-FITC and PI

:

5. Incubation
- Incubate for 15-20 min at RT in the dark

:

6. Flow Cytometry Analysis
- Analyze within 1 hour

Click to download full resolution via product page

Caption: Experimental workflow for apoptosis detection.

Experimental Protocols
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Materials

» Cancer cell line of interest

e Anti-CD47 antibody (and appropriate isotype control)
o Complete cell culture medium

o Phosphate-Buffered Saline (PBS)

e Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium lodide, and
10X Binding Buffer)

e Flow cytometer

Cell Culture and Treatment

o Seed the cancer cells in appropriate culture plates or flasks at a density that will allow for
logarithmic growth during the treatment period.

o Allow the cells to adhere and grow for 24 hours.

o Treat the cells with varying concentrations of the anti-CD47 antibody, an isotype control
antibody, and a vehicle control. Include a positive control for apoptosis (e.g., Sstaurosporine).

 Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Staining Protocol for Flow Cytometry.[5][7][8]

e Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water. Prepare
a sufficient volume for all samples.

e Cell Harvesting:

o For adherent cells, carefully collect the culture medium, which may contain apoptotic
floating cells.

o Wash the adherent cells with PBS and then detach them using a gentle cell dissociation
reagent (e.g., Trypsin-EDTA).
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o Combine the detached cells with the collected culture medium.

o For suspension cells, simply collect the cells.

e Cell Counting: Count the cells to ensure you have 1-5 x 10”5 cells per sample.

e Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.

e Staining:

[¢]

Resuspend the cell pellet in 100 pL of 1X Binding Buffer.

[¢]

Add 5 pL of Annexin V-FITC to the cell suspension.

[e]

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

o

Add 5 pL of Propidium lodide to the cell suspension.

o Sample Preparation for Flow Cytometry: Add 400 pL of 1X Binding Buffer to each tube. The
samples are now ready for analysis.

Flow Cytometry Analysis

o Set up the flow cytometer using unstained, Annexin V-FITC only, and Pl only stained cells to
set the appropriate voltages and compensation.

e Acquire the data for your samples. It is recommended to analyze the cells immediately, or at
least within one hour of staining.

o Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis) to visualize the different cell
populations.

o Gate the populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic
(Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Troubleshooting
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Issue Possible Cause Solution

High background staining in ) ) Use a gentler cell detachment
) Cell damage during harvesting _

negative control method; keep cells on ice.

] ] ] Ensure incubation is carried
Weak Annexin V signal in o o
N Insufficient incubation time out for the recommended
positive control )
duration.

Ensure 1X Binding Buffer is
Low concentration of Ca2+ prepared correctly with
sufficient CaCl2.

N Cells were past the early Reduce the treatment duration
Most cells are Pl positive ) i
apoptotic stage or drug concentration.

Analyze samples as soon as
Cells were not analyzed i o
o possible after the staining
promptly after staining
procedure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of Apoptosis
Induced by Anti-CD47 Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1147141#flow-cytometry-analysis-of-apoptosis-
induced-by-eb-47]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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